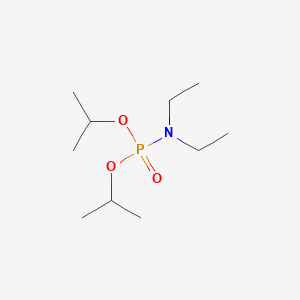
N-butyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Vue d'ensemble
Description
N-butyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H24N4O2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.18992602 g/mol and the complexity rating of the compound is 359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Macrolides and Other Pharmaceuticals
Triazole derivatives, such as N-butyl-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, play a crucial role in the synthesis of macrolides and other pharmaceutical compounds. For example, the photooxygenation of oxazoles, a process that involves the reaction with singlet oxygen, can be utilized to create activated carboxylates. These activated carboxylates are instrumental in the synthesis of complex molecules like macrolides, which include pharmacologically significant compounds such as recifeiolide and curvularin (Wasserman, Gambale, & Pulwer, 1981).
Antimicrobial and Antifungal Agents
Research into triazole derivatives has shown promising results in the development of new antimicrobial and antifungal agents. A study on the synthesis and antioxidant properties of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles demonstrates the potential of these compounds in combating oxidative stress and microbial infections. These compounds were shown to exhibit significant antioxidant activity, highlighting their potential in therapeutic applications (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).
Corrosion Inhibition
Another critical application of triazole derivatives is in the field of corrosion science. For instance, the study on the mechanism and inhibiting efficiency of a triazole derivative on mild steel corrosion in acidic media reveals that these compounds can offer significant protection against corrosion. This application is particularly relevant in industrial processes where corrosion resistance is essential for maintaining the integrity of metal components (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).
Antitumor Activity
Triazole derivatives have also been explored for their potential antitumor activities. The primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents also highlights their potent antibacterial effect against Staphylococcus aureus and activity against pathogenic yeast Candida albicans. This dual functionality underscores the versatility of triazole derivatives in medical research and their potential as antitumor agents (Pokhodylo, Manko, Finiuk, Klyuchivska, Matiychuk, Obushak, & Stoika, 2021).
Propriétés
IUPAC Name |
N-butyl-5-methyl-1-(4-propoxyphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-4-6-11-18-17(22)16-13(3)21(20-19-16)14-7-9-15(10-8-14)23-12-5-2/h7-10H,4-6,11-12H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJKDXSENQUHQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)OCCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



METHANONE](/img/structure/B4632247.png)
![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3,5-dichlorophenyl)thiourea](/img/structure/B4632251.png)
![(5E)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4632254.png)
![N-(3-acetylphenyl)-2-[4-(4-chloro-2-methylphenoxy)butanoyl]hydrazinecarboxamide](/img/structure/B4632272.png)
![2-methyl-3-phenyl-5-propyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4632287.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide](/img/structure/B4632295.png)
![1-[4-(acetylamino)phenyl]-5-oxo-N,N-dipropyl-3-pyrrolidinecarboxamide](/img/structure/B4632310.png)
![4-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4632324.png)
![methyl 3-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B4632329.png)
![2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]isoindole-1,3-dione](/img/structure/B4632332.png)
![2-(2-ethoxyphenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-oxadiazole](/img/structure/B4632335.png)

![2-({2,5-DIFLUORO-3,4,6-TRIS[(2-HYDROXYETHYL)SULFANYL]PHENYL}SULFANYL)ETHAN-1-OL](/img/structure/B4632341.png)
